molecular formula C7H12O B6608714 rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol CAS No. 24137-80-2

rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol

Cat. No.: B6608714
CAS No.: 24137-80-2
M. Wt: 112.17 g/mol
InChI Key: UEZSSDXFZQQQDA-LYFYHCNISA-N
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Description

rac-(1R,5R,6S)-bicyclo[320]heptan-6-ol is a bicyclic compound with a unique structure that includes a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors using catalysts and specific reaction conditions to form the bicyclic structure. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often include controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols, and substitution reactions may result in the formation of new functionalized derivatives .

Scientific Research Applications

rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol is unique due to its specific bicyclic structure and the presence of a hydroxyl group at the 6-position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(1S,5S,6R)-bicyclo[3.2.0]heptan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-7-4-5-2-1-3-6(5)7/h5-8H,1-4H2/t5-,6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZSSDXFZQQQDA-LYFYHCNISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@H]([C@H]2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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